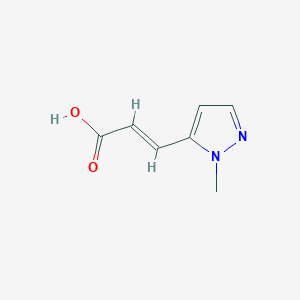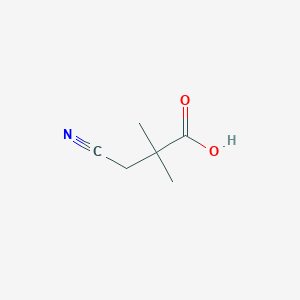![molecular formula C48H40Cl2P2Pd B3420502 [(R)-(+)-2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl]palladium(II) chloride CAS No. 191654-69-0](/img/structure/B3420502.png)
[(R)-(+)-2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl]palladium(II) chloride
Descripción general
Descripción
[(R)-(+)-2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl]palladium(II) chloride, also known as BINAP-PdCl2, is a chiral catalyst widely used in organic synthesis. This compound has a unique structure that allows it to catalyze various reactions selectively and efficiently.
Aplicaciones Científicas De Investigación
Catalysis in Organic Synthesis
Allylic Alkylation and Hydrogenation
BINAP type ligands have been used in palladium-catalyzed allylic alkylation and hydrogenation processes. For instance, complexes containing chiral diphosphite ligands based on (1S,2S)-Trans-1,2-cyclohexanediol have shown effectiveness in asymmetric allylic alkylation, achieving up to 75% enantiomeric excess (Pang, Tian, Li, & Wang, 2017).
Hydrosilylation of Styrenes
In the palladium-catalyzed asymmetric hydrosilylation of styrene, monophosphine ligands derived from BINAP have been observed to exhibit high enantioselectivity, producing (S)-1-phenylethanol with up to 98% enantiomeric excess (Hayashi et al., 2000).
Wacker-Type Cyclization
BINAP-based bis(oxazoline) ligands have been effectively used in palladium(II)-catalyzed Wacker-type cyclizations, demonstrating high enantioselectivity (Uozumi, Kyota, Kato, Ogasawara, & Hayashi, 1999).
Photofunctional Properties
- Photoluminescence in Metal Complexes: BINAP ligands in palladium(0) and platinum(0) complexes have been studied for their strong luminescence and photophysical properties. For example, [Pd(biphep)(2)] and [Pt(biphep)(2)] complexes have shown notable photoluminescence due to metal-to-ligand charge transfer excited states (Tsubomura et al., 2008).
Asymmetric Catalysis
Asymmetric Hydrogenation
Palladium complexes with BINAP ligands have been used in asymmetric hydrogenation reactions, such as the hydrogenation of α-fluorinated iminoesters to produce β-fluorinated α-amino esters with high enantioselectivity (Abe, Amii, & Uneyama, 2001).
Asymmetric Allylic Substitution
Palladium-catalyzed asymmetric allylic substitutions using BINAP-based ligands have been successful in achieving high enantiomeric excess in the produced chiral products (Cavazzini, Pozzi, Quici, Maillard, & Sinou, 2001).
Structural Studies
- Structural Characterization: Structural characterization of compounds such as dichloro[2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]palladium(II) has been carried out, including elemental analysis and spectroscopic methods (Wang, 2015).
Propiedades
IUPAC Name |
[1-[2-bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane;dichloropalladium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H40P2.2ClH.Pd/c1-33-13-23-39(24-14-33)49(40-25-15-34(2)16-26-40)45-31-21-37-9-5-7-11-43(37)47(45)48-44-12-8-6-10-38(44)22-32-46(48)50(41-27-17-35(3)18-28-41)42-29-19-36(4)20-30-42;;;/h5-32H,1-4H3;2*1H;/q;;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMKISPNGKUJAU-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=C(C=C7)C)C8=CC=C(C=C8)C.Cl[Pd]Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H40Cl2P2Pd | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
856.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(R)-(+)-2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl]palladium(II) chloride | |
CAS RN |
191654-69-0 | |
| Record name | 191654-69-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-Bromophenylsulfonyl)-[1,4]diazepane](/img/structure/B3420425.png)
![Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(4-hydroxyphenyl)propanoate](/img/structure/B3420428.png)
![N-[2-(Benzyloxy)-5-[(1R)-2-[benzyl[(alphaR)-alpha-methyl-4-methoxyphenethyl]amino]-1-hydroxyethyl]phenyl]formamide](/img/no-structure.png)


![Imidazo[1,2-a]pyrimidin-6-amine hydrochloride](/img/structure/B3420448.png)

![4-Bromo-3-methylbenzo[b]thiophene](/img/structure/B3420461.png)





